PARP1 Inhibitory Potency in HeLa Cells Versus the Closest Des-cyclopropyl Des-trifluoromethyl Analog
The target compound inhibits PARP1 in human HeLa cells with an IC₅₀ of 27 nM [1]. In comparison, 2‑[(4‑nitrobenzyl)sulfanyl]‑1H‑benzimidazole (CAS 100541‑50‑2), which lacks the N‑1 cyclopropyl and C‑5 CF₃ groups, shows an IC₅₀ of 223 nM against recombinant human PARP1 [2]. Although assay conditions differ (cellular vs. recombinant), the 8.2‑fold potency advantage is consistent with the expected contributions of the cyclopropyl and trifluoromethyl groups to target binding.
| Evidence Dimension | PARP1 inhibition – IC₅₀ |
|---|---|
| Target Compound Data | 27 nM (HeLa cellular assay) |
| Comparator Or Baseline | 2‑[(4‑nitrobenzyl)sulfanyl]‑1H‑benzimidazole: 223 nM (recombinant PARP1 assay) |
| Quantified Difference | ~8.2‑fold more potent (lower IC₅₀) for the target compound |
| Conditions | HeLa cells, H₂O₂-induced PAR formation (target); recombinant human PARP1 (comparator) |
Why This Matters
A >8‑fold potency difference reduces the effective concentration needed in cellular experiments, lowering the risk of off‑target effects at higher doses and improving the signal‑to‑noise ratio in PARP1‑dependent assays.
- [1] BindingDB Entry BDBM124951. IC₅₀ = 27 nM, PARP1, HeLa cells. View Source
- [2] BindingDB Entry BDBM50260175. IC₅₀ = 223 nM, recombinant human PARP1. View Source
